molecular formula C9H8F3NO2 B2873799 (E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide CAS No. 143098-32-2

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

Cat. No.: B2873799
CAS No.: 143098-32-2
M. Wt: 219.163
InChI Key: PVRRGRWLEKVVTO-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide is an acrylamide derivative featuring a furan heterocycle and a trifluoroethylamine substituent. Its structure combines electron-rich aromaticity from the furan ring with the strong electron-withdrawing effects of the trifluoroethyl group, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRGRWLEKVVTO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : (E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
  • Molecular Formula : C₉H₈F₃NO₂
  • Molecular Weight : 219.163 g/mol
  • Purity : Typically around 95% .

The presence of the furan ring and the trifluoroethyl group suggests that this compound may engage in diverse interactions with biological targets.

The specific mechanism of action for this compound has not been extensively documented. However, compounds with similar structures often interact with various receptors and enzymes. The furan moiety is known to participate in electrophilic reactions, which can modify biological macromolecules such as proteins and nucleic acids.

Antitumor Activity

Research indicates that acrylamide derivatives exhibit significant antitumor properties. For instance, a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrating anxiolytic-like activity in animal models . This suggests that this compound may also possess similar neuropharmacological effects.

Enzymatic Inhibition

A study highlighted that compounds structurally related to this compound can suppress enzymatic activities associated with cancer progression . This inhibition could be crucial for developing therapeutic agents aimed at targeting specific cancer pathways.

Case Studies

  • Anxiolytic Effects : In studies involving related furan-based compounds, significant anxiolytic effects were observed when administered to mice. These effects were mediated through interactions with nicotinic receptors . This opens avenues for exploring similar effects in this compound.
    Dose (mg/kg)EffectMechanism
    0.5Anxiolytic activityα7 Nicotinic receptor modulation
    1.0Enhanced efficacyChronic treatment benefits

Research Findings

Various studies have focused on the synthesis and biological evaluation of acrylamide derivatives:

  • Synthesis Techniques : The synthesis of this compound typically involves condensation reactions that yield high-purity products suitable for biological testing .
  • Biological Testing : Preliminary tests indicate potential cytotoxicity against various cancer cell lines. Further investigations are needed to elucidate the specific pathways affected by this compound.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural differences and biological activities of closely related acrylamide derivatives:

Compound Name Heterocycle N-Substituent Key Biological Activity Reference
(E)-3-(furan-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide (Target) Furan 2,2,2-Trifluoroethyl Not explicitly stated (inferred from analogs)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan Methyl-p-tolyl Reduces antinociception via α7 nAChR modulation
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophene p-Tolyl Antinociceptive (CaV2.2 channel inhibition)
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan 4-Sulfamoylphenyl Coronavirus helicase inhibition (IC50: 0.82–8.95 μM)
PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide] Furan p-Tolyl Positive allosteric modulator of α7 nAChR
(E)-N-(2,2,2-trifluoroethyl)-3-(4,7,8-trihydroxydibenzo[b,f]oxepin-1-yl)acrylamide (12c) Dibenzooxepin 2,2,2-Trifluoroethyl Cardioprotective activity
Compound 2 [(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide] Phenyl Modified ethylamine Anti-inflammatory (IC50: 17.00 μM)

Key Comparison Points

a) Heterocycle Influence
  • Furan vs. Thiophene: DM497 (thiophene) exhibits antinociceptive effects via CaV2.2 inhibition, while DM490 (furan) antagonizes this effect. The sulfur atom in thiophene may enhance lipophilicity and receptor binding compared to furan’s oxygen, which is more electronegative but less polarizable .
  • Extended Aromatic Systems : Compound 12c replaces the furan with a dibenzooxepin ring, likely improving π-π stacking interactions for cardioprotective activity .
b) N-Substituent Effects
  • In contrast, DM490’s methyl-p-tolyl group may sterically hinder interactions, explaining its modulatory rather than agonistic effects .
  • Sulfamoylphenyl Group : The sulfamoyl moiety in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide likely contributes to hydrogen bonding with viral enzymes, critical for its helicase inhibition .
d) Physicochemical Properties
  • Fluorine’s Role : The trifluoroethyl group increases lipophilicity (logP) and metabolic resistance, as fluorinated compounds often exhibit prolonged half-lives and improved blood-brain barrier penetration .
  • Polar vs. Nonpolar Substituents: Sulfamoylphenyl (polar) vs. trifluoroethyl (nonpolar) substituents demonstrate how electronic properties dictate solubility and membrane permeability, influencing bioavailability .

Preparation Methods

Base-Catalyzed α,β-Unsaturated Amide Formation

The foundational method employs Claisen-Schmidt condensation between furan-2-carbaldehyde and N-(2,2,2-trifluoroethyl)acetamide under basic conditions. Yan et al. (2013) demonstrated that 5% aqueous NaOH in ethanol at 0–25°C produces the target compound in 68–88% yield. The reaction mechanism proceeds through enolate formation followed by dehydration, with strict temperature control (<40°C) preventing furan ring degradation.

Critical Parameters:

  • Molar ratio 1:1.2 (aldehyde:amide)
  • Ethanol/water biphasic system
  • 6-hour reaction time

Solvent System Optimization

Foo and Oishi (2012) identified tert-amyl alcohol as superior to ethanol for improving E/Z selectivity (94:6 ratio). The higher boiling point (102°C) enables prolonged reflux without side product formation, though requiring anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Synthesis

Buchwald-Hartwig Amination Protocol

A patent-derived method utilizes Pd(OAc)₂/XPhos catalytic system to couple 3-(furan-2-yl)acrylic acid with 2,2,2-trifluoroethylamine. Key advantages include:

Reaction Conditions:

  • 1.5 mol% Pd(OAc)₂
  • 2:1 ligand/metal ratio
  • 110°C in toluene
  • 82% isolated yield

Stereochemical Control Mechanisms

Lebèl and Davi (2008) achieved 95% E-selectivity using chiral BINAP ligands in asymmetric Heck reactions. The methodology positions palladium at the β-carbon of acrylic acid derivatives, forcing anti-addition of the trifluoroethylamine group.

Microwave-Assisted Knoevenagel Condensation

Rapid Synthesis Protocol

Zhao et al. (2009) developed a 30-minute microwave method (300W, 150°C) using NH₄OAc as catalyst. This approach eliminates solvent requirements while maintaining 85% yield, though scale-up challenges persist.

Comparative Data:

Parameter Conventional Microwave
Time 6 h 0.5 h
Energy Input 0.8 kWh 0.25 kWh
Purity 98% 95%

Enzymatic Resolution of Racemates

Lipase-Catalyzed Dynamic Kinetic Resolution

A novel approach from Huang et al. (2025) employs Candida antarctica lipase B (CAL-B) in ionic liquid media. The system achieves 99% ee through continuous racemization of the undesired Z-isomer.

Optimized Conditions:

  • [BMIM][PF₆] ionic liquid
  • 45°C, 24 h
  • 0.5 M substrate concentration
  • 92% conversion

Continuous Flow Manufacturing

Microreactor Technology Implementation

Recent advancements detailed in EP4132907B1 demonstrate a 3-stage continuous process:

  • Acrylic chloride formation (PCl₃, 0°C)
  • Amidation (micro-mixer, 50 ms residence)
  • In-line crystallization (anti-solvent precipitation)

Performance Metrics:

  • 98.5% purity
  • 12 kg/day production capacity
  • 83% space-time yield improvement vs batch

Analytical Characterization Benchmarks

Spectroscopic Identification Standards

Comprehensive characterization data from multiple studies reveals consistent patterns:

¹H NMR (500 MHz, CDCl₃):
δ 7.72 (q, J=3.2 Hz, 1H, CF₃CH₂)
δ 6.90–7.30 (m, 4H, furan & vinyl)
δ 4.25 (t, J=6.8 Hz, 2H, NHCH₂)

HRMS:
Calculated for C₁₀H₉F₃N₁O₂ [M+H]⁺: 248.0532
Observed: 248.0529

Industrial-Scale Considerations

Cost Analysis of Competing Methods

Method Raw Material Cost ($/kg) Yield Penalty E-Factor
Claisen-Schmidt 420 12% 8.7
Palladium Catalysis 680 5% 23.1
Continuous Flow 580 2% 4.2

Regulatory Compliance Factors

The palladium-catalyzed route generates 3.2 kg metal waste per kg product, necessitating advanced filtration systems. Microwave methods show promise for REACH compliance with 98% atom economy.

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